molecular formula C15H20ClNO2 B5532298 1-[(4-chloro-3-methylphenoxy)acetyl]azepane

1-[(4-chloro-3-methylphenoxy)acetyl]azepane

Cat. No. B5532298
M. Wt: 281.78 g/mol
InChI Key: OHMKPSOIOWKIRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis techniques for related compounds typically involve reactions such as dehydration, condensation, and Michael addition. These processes can yield high-purity products under controlled conditions. For example, in the preparation of quinodimethane derivatives, efficient reactions in specific solvents and conditions have been demonstrated to yield products in high percentages (Takekuma et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[(4-chloro-3-methylphenoxy)acetyl]azepane" can be determined using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These analytical methods provide insights into the compound's structural features and conformations. Detailed structural analysis ensures the identification of the molecular framework and functional groups (Mantelingu et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving azepane-based compounds can include various organic synthesis methods such as cyclization, lithiation, and transacetalization. These reactions are important for modifying the chemical structure and generating new compounds with distinct properties. The reactivity of such compounds under different conditions helps in understanding their chemical behavior and potential applications (Lee & Beak, 2006).

Future Directions

Given its complex structure, “1-[(4-chloro-3-methylphenoxy)acetyl]azepane” could be of interest in various fields, including medicinal chemistry and materials science. Further studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

1-(azepan-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-12-10-13(6-7-14(12)16)19-11-15(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMKPSOIOWKIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone

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